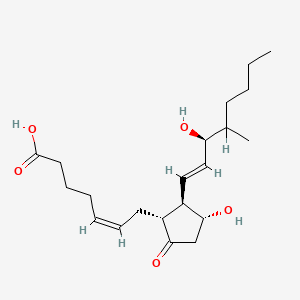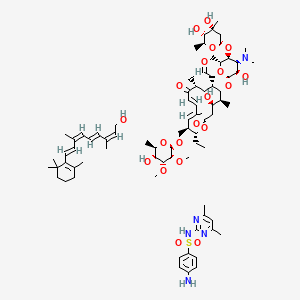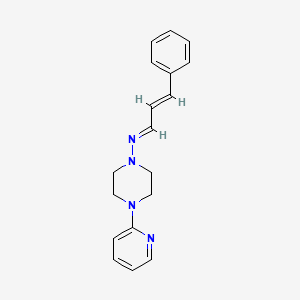![molecular formula C15H11FO2 B1240532 [(2S,3S)-3-(4-fluorophenyl)oxiran-2-yl]-phenylmethanone](/img/structure/B1240532.png)
[(2S,3S)-3-(4-fluorophenyl)oxiran-2-yl]-phenylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2S,3S)-3-(4-fluorophenyl)oxiran-2-yl]-phenylmethanone is a chemical compound characterized by the presence of an oxirane ring and a fluorophenyl group
Métodos De Preparación
The synthesis of [(2S,3S)-3-(4-fluorophenyl)oxiran-2-yl]-phenylmethanone typically involves the reaction of a fluorophenyl compound with an epoxide. One common method includes the use of (2S,3S)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole as a precursor . The reaction conditions often involve the use of solvents like chloroform or methanol and may require specific temperature and pressure settings to achieve the desired product .
Análisis De Reacciones Químicas
[(2S,3S)-3-(4-fluorophenyl)oxiran-2-yl]-phenylmethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) to produce alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles under appropriate conditions.
Aplicaciones Científicas De Investigación
[(2S,3S)-3-(4-fluorophenyl)oxiran-2-yl]-phenylmethanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [(2S,3S)-3-(4-fluorophenyl)oxiran-2-yl]-phenylmethanone involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on enzymes or other proteins, thereby inhibiting their activity. This interaction can disrupt metabolic pathways and lead to various biological effects .
Comparación Con Compuestos Similares
[(2S,3S)-3-(4-fluorophenyl)oxiran-2-yl]-phenylmethanone can be compared with similar compounds such as:
1-[(2S,3S)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole: This compound shares a similar oxirane ring structure but differs in the presence of a triazole group.
Epoxiconazole: Another compound with a similar oxirane ring, used primarily as a fungicide.
Propiedades
Fórmula molecular |
C15H11FO2 |
|---|---|
Peso molecular |
242.24 g/mol |
Nombre IUPAC |
[(2S,3S)-3-(4-fluorophenyl)oxiran-2-yl]-phenylmethanone |
InChI |
InChI=1S/C15H11FO2/c16-12-8-6-11(7-9-12)14-15(18-14)13(17)10-4-2-1-3-5-10/h1-9,14-15H/t14-,15+/m0/s1 |
Clave InChI |
JSNXRAUQMWIZHM-LSDHHAIUSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C(=O)[C@@H]2[C@@H](O2)C3=CC=C(C=C3)F |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2C(O2)C3=CC=C(C=C3)F |
Sinónimos |
4-fluorochalcone oxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![7-[(1R,2R)-2-[(E,3S)-3-(1-butylcyclobutyl)-3-hydroxyprop-1-enyl]-5-oxocyclopentyl]heptanoic acid](/img/structure/B1240464.png)





